An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane: Properties, Structure, and Applications
An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key applications of bis(dimethylamino)dimethylsilane. The information is curated to be a vital resource for professionals in research, development, and pharmaceutical sciences, with a focus on data-driven insights and practical experimental guidance.
Chemical and Physical Properties
Bis(dimethylamino)dimethylsilane, a versatile organosilicon compound, is a colorless to straw-colored liquid with a characteristic acrid, amine-like odor. It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water to release dimethylamine. This reactivity is central to its utility in various chemical transformations.
Quantitative Data Summary
The key physicochemical properties of bis(dimethylamino)dimethylsilane are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₁₈N₂Si |
| Molecular Weight | 146.31 g/mol |
| CAS Number | 3768-58-9 |
| Appearance | Clear, colorless to straw-colored liquid |
| Boiling Point | 128-129 °C |
| Melting Point | -98 °C |
| Density | 0.809 - 0.81 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.41 - 1.417 |
| Vapor Pressure | 1 mmHg at 20 °C |
| Flash Point | -7 to -3 °C (closed cup) |
Chemical Structure and Spectral Information
The structure of bis(dimethylamino)dimethylsilane features a central silicon atom bonded to two methyl groups and two dimethylamino groups. The silicon-nitrogen bonds are labile, which is key to its function as a silylating agent and a precursor in deposition processes.
Structural Representation
Spectral Data Summary
Spectroscopic data is crucial for the identification and characterization of bis(dimethylamino)dimethylsilane.
| Spectral Data Type | Key Features |
| ¹³C NMR | Peaks corresponding to the methyl carbons attached to silicon and the methyl carbons of the dimethylamino groups. |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. |
| IR Spectroscopy | Presence of bands corresponding to Si-N, Si-C, and C-H vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Experimental Protocols
Detailed methodologies for the synthesis and application of bis(dimethylamino)dimethylsilane are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Synthesis of Bis(dimethylamino)dimethylsilane
The synthesis of bis(dimethylamino)dimethylsilane is typically achieved through the reaction of dichlorodimethylsilane (B41323) with dimethylamine. The following protocol is based on established methods for the synthesis of analogous aminosilanes.
Materials:
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Dichlorodimethylsilane
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Anhydrous dimethylamine
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Anhydrous hexane (B92381) (or other inert solvent)
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Anhydrous nitrogen or argon
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Standard glassware for air-sensitive chemistry (Schlenk line, etc.)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
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In a well-ventilated fume hood, charge the flask with anhydrous hexane and an excess of anhydrous dimethylamine.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add dichlorodimethylsilane dropwise from the addition funnel to the stirred solution of dimethylamine. An exothermic reaction will occur, and a white precipitate of dimethylammonium chloride will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
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Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate.
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Wash the precipitate with anhydrous hexane to recover any entrained product.
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Combine the filtrate and washings. Remove the solvent by distillation.
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Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure bis(dimethylamino)dimethylsilane.
Silylation of Alcohols for GC Analysis
Bis(dimethylamino)dimethylsilane is an effective silylating agent for introducing a dimethylsilyl protecting group, which increases the volatility of compounds for gas chromatography (GC) analysis.
Materials:
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Alcohol-containing sample (e.g., steroids)
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Bis(dimethylamino)dimethylsilane
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Anhydrous pyridine (B92270) or other suitable solvent
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GC vials with septa
Procedure:
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Accurately weigh or measure the sample containing the alcohol into a GC vial.
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If the sample is a solid, dissolve it in a small amount of anhydrous pyridine.
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Add an excess of bis(dimethylamino)dimethylsilane to the vial.
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Seal the vial and heat at 60-80 °C for 30-60 minutes. The reaction progress can be monitored by GC.
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Cool the vial to room temperature. The sample is now ready for GC or GC-MS analysis.
Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride
Bis(dimethylamino)dimethylsilane can be used as a precursor for the deposition of silicon nitride (SiNₓ) thin films, which have applications in microelectronics as dielectric and passivation layers.
Equipment:
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Plasma-Enhanced Atomic Layer Deposition (PE-ALD) reactor
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Substrates (e.g., silicon wafers)
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Bis(dimethylamino)dimethylsilane precursor
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Nitrogen (N₂) plasma source
General Protocol:
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Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
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Loading: Load the cleaned substrates into the ALD reactor.
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Process Conditions:
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Set the deposition temperature (typically 150-400 °C).
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Maintain the bis(dimethylamino)dimethylsilane precursor at a suitable temperature to ensure adequate vapor pressure.
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ALD Cycle: The deposition of SiNₓ proceeds via sequential, self-limiting surface reactions. A typical PE-ALD cycle consists of four steps: a. Precursor Pulse: Introduce bis(dimethylamino)dimethylsilane vapor into the reactor. It will chemisorb onto the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and byproducts. c. Plasma Exposure: Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed precursor on the surface to form a layer of silicon nitride. d. Purge 2: Purge the reactor again with the inert gas to remove any remaining reactants and byproducts.
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Deposition: Repeat the ALD cycle until the desired film thickness is achieved.
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Characterization: The deposited films can be characterized by techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition), and Fourier-transform infrared spectroscopy (FTIR, for bonding information).
